1-(2-nitrophenyl)-1H-imidazole chemical properties
1-(2-nitrophenyl)-1H-imidazole chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-nitrophenyl)-1H-imidazole
Abstract
1-(2-nitrophenyl)-1H-imidazole is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic imidazole ring tethered to an electrophilically activated nitrophenyl group, imparts a rich and tunable reactivity. The strategic positioning of the nitro group ortho to the imidazole linkage is key to its utility, primarily as a precursor to N-aryl anilines and subsequently to complex fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis, characterization, reactivity, and applications of 1-(2-nitrophenyl)-1H-imidazole, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
1-(2-nitrophenyl)-1H-imidazole is an aromatic compound characterized by a five-membered imidazole ring linked via a nitrogen atom to the C1 position of a 2-nitrophenyl ring. The nitro group (-NO₂) at the C2 position is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the entire molecule.[1][2] This electron-withdrawing effect reduces the basicity of the imidazole ring compared to unsubstituted imidazole and activates the phenyl ring for certain transformations.
Table 1: Physicochemical Properties of 1-(2-nitrophenyl)-1H-imidazole
| Property | Value | Source |
| IUPAC Name | 1-(2-nitrophenyl)-1H-imidazole | [3] |
| Synonyms | 1-(o-nitrophenyl)imidazole, (2-nitrophenyl)imidazole | [3] |
| CAS Number | 23309-16-2 | [3] |
| Molecular Formula | C₉H₇N₃O₂ | [3][4] |
| Molecular Weight | 189.17 g/mol | [3][4] |
| Appearance | Solid (form) | [4] |
| InChI Key | HESJLLCGKVDGIB-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC=C(C(=C1)N2C=CN=C2)[O-] | [3] |
| XLogP3-AA | 1.5 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
Synthesis and Characterization
The most prevalent and efficient method for the synthesis of N-aryl imidazoles, including 1-(2-nitrophenyl)-1H-imidazole, is the copper-catalyzed Ullmann condensation.[5][6] This cross-coupling reaction provides a direct and reliable route for the formation of the C(aryl)-N(imidazole) bond.
Rationale for the Ullmann Condensation
The Ullmann condensation is the method of choice for several reasons:
-
Substrate Scope: It is highly effective for coupling N-H containing heterocycles like imidazole with aryl halides.[7]
-
Catalysis: Modern protocols utilize soluble copper(I) catalysts, often in conjunction with a ligand, which allows the reaction to proceed under milder conditions (e.g., lower temperatures) than traditional stoichiometric copper-mediated reactions.[5][8]
-
Activation: The presence of an electron-withdrawing group (like the -NO₂ group) on the aryl halide can facilitate the reaction, though it is not strictly necessary with modern catalytic systems.[5]
The general mechanism involves the coordination of the imidazole and the aryl halide to a copper(I) center, followed by oxidative addition and reductive elimination to form the desired product and regenerate the catalyst.[5]
Detailed Experimental Protocol: Synthesis
This protocol describes a representative copper-catalyzed N-arylation of imidazole with 1-chloro-2-nitrobenzene.
Materials:
-
Imidazole (1.2 equivalents)
-
1-Chloro-2-nitrobenzene (1.0 equivalent)
-
Copper(I) iodide (CuI) (0.1 equivalents)
-
4,7-Dimethoxy-1,10-phenanthroline (Ligand) (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate, Hexanes, Brine, Anhydrous sodium sulfate (for workup)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (10 mol%), and the base (K₂CO₃, 2.0 eq.).
-
Reagent Addition: Add imidazole (1.2 eq.) and 1-chloro-2-nitrobenzene (1.0 eq.) to the flask.
-
Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction Conditions: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 16-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). The aqueous washes help remove the DMF solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 1-(2-nitrophenyl)-1H-imidazole as a solid.
Visualization: Synthesis Workflow
Caption: Ullmann condensation workflow for synthesizing 1-(2-nitrophenyl)-1H-imidazole.
Spectroscopic Characterization
Confirmation of the structure is achieved through standard spectroscopic methods. The expected data are summarized below.
Table 2: Expected Spectroscopic Data for 1-(2-nitrophenyl)-1H-imidazole
| Technique | Expected Features |
| ¹H NMR (500 MHz, CDCl₃) | δ ~8.0-8.2 ppm (m, 1H, Ar-H ortho to -NO₂); δ ~7.6-7.8 ppm (m, 4H, Ar-H and Im-H); δ ~7.2-7.3 ppm (m, 2H, Im-H). The signals for the imidazole protons are typically singlets or narrow multiplets, while the nitrophenyl protons exhibit characteristic aromatic splitting patterns (dd, td). |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~147 ppm (Ar-C-NO₂); δ ~135-118 ppm (Ar-C and Im-C); Signals for 6 aromatic carbons and 3 imidazole carbons are expected. |
| FT-IR (ATR, cm⁻¹) | ~3100 cm⁻¹ (C-H aromatic stretch); ~1600 cm⁻¹ (C=C aromatic stretch); ~1520 cm⁻¹ (asymmetric -NO₂ stretch) ; ~1350 cm⁻¹ (symmetric -NO₂ stretch) . The two strong absorptions for the nitro group are highly characteristic. |
| Mass Spec (EI or ESI) | [M+H]⁺ = 190.06 g/mol for C₉H₈N₃O₂⁺ |
Chemical Reactivity and Mechanistic Insights
The reactivity of 1-(2-nitrophenyl)-1H-imidazole is dominated by the nitro group, which serves as a versatile functional handle for subsequent transformations.
Reduction of the Nitro Group
The most significant reaction of this compound is the reduction of the ortho-nitro group to an amine, yielding 1-(2-aminophenyl)-1H-imidazole .[1][9] This transformation is a gateway to a wide range of derivatives, as the resulting aniline is a potent nucleophile.
Causality behind Reagent Choice:
-
Tin(II) Chloride (SnCl₂): A classic and robust method for nitro group reduction in acidic media. It is tolerant of many functional groups but requires stoichiometric amounts of the metal salt and an acidic workup.
-
Catalytic Hydrogenation (H₂/Pd-C): A cleaner method that uses a heterogeneous catalyst (palladium on carbon) and hydrogen gas. It often proceeds under milder conditions with high yields, and the by-product is water. This method is preferred in many modern synthetic applications for its efficiency and cleaner waste profile.
Protocol: Catalytic Hydrogenation of the Nitro Group
-
Setup: Dissolve 1-(2-nitrophenyl)-1H-imidazole (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Purge the flask with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the suspension vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 1-(2-aminophenyl)-1H-imidazole, which can often be used in the next step without further purification.
Visualization: Nitro Group Reduction
Caption: Key transformation of 1-(2-nitrophenyl)-1H-imidazole to its amino derivative.
Applications in Drug Development and Materials Science
The synthetic utility of 1-(2-nitrophenyl)-1H-imidazole stems from its role as a precursor to more complex molecular scaffolds.
Precursor for Fused Heterocyclic Systems
The reduction product, 1-(2-aminophenyl)-1H-imidazole, is a key intermediate for synthesizing fused heterocyclic compounds. For instance, it can undergo intramolecular cyclization or condensation reactions with various electrophiles to form tricyclic systems like imidazo[1,2-a]quinoxalines , which are investigated for their biological activities.[10]
The Nitroimidazole Motif in Medicinal Chemistry
While the title compound has the nitro group on the phenyl ring, the broader class of nitroimidazoles (where the nitro group is on the imidazole ring) is of immense importance in drug discovery.[11] These compounds are often used as:
-
Hypoxia-activated prodrugs: In the low-oxygen environment of tumors, the nitro group can be bioreduced to generate cytotoxic species, making them selective anticancer agents.[12]
-
Antimicrobial agents: Compounds like metronidazole are used to treat anaerobic bacterial and parasitic infections.[11]
The study of 1-(2-nitrophenyl)-1H-imidazole and its derivatives contributes to the broader understanding of how nitroaromatic compounds interact with biological systems.
Visualization: Synthetic Utility
Caption: Synthetic pathway from 1-(2-nitrophenyl)-1H-imidazole to valuable scaffolds.
Safety Information
According to supplier safety data, 1-(2-nitrophenyl)-1H-imidazole should be handled with care.
-
Hazards: It is classified as causing serious eye damage (H318).[4]
-
Precautions: Standard personal protective equipment, including safety goggles and gloves, should be worn (P280). In case of eye contact, rinse cautiously with water for several minutes (P305 + P351 + P338).[4]
Conclusion
1-(2-nitrophenyl)-1H-imidazole is a compound of significant synthetic value. Its preparation via robust Ullmann condensation protocols and the versatile reactivity of its nitro group make it an indispensable intermediate. The facile reduction to 1-(2-aminophenyl)-1H-imidazole opens a direct path to complex, fused heterocyclic systems of interest in drug discovery and materials science. This guide has provided the foundational chemical properties, detailed experimental procedures, and the strategic rationale behind its use, equipping researchers to effectively leverage this molecule in their synthetic endeavors.
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